(1R)-1-(2-methylphenyl)propan-1-ol
Description
(1R)-1-(2-methylphenyl)propan-1-ol is a chiral secondary alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. Its structure features a 2-methylphenyl group attached to the chiral center (C1) of a propanol chain (Fig. 1). The R-configuration at the stereogenic center imparts distinct physicochemical properties, including optical activity and stereoselective interactions. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the production of chiral ligands or bioactive molecules requiring enantiomeric specificity.
Key properties include:
- Boiling Point: Estimated at 220–230°C (based on analogous alcohols).
- Solubility: Low water solubility (~0.1 g/L at 25°C) due to the hydrophobic 2-methylphenyl group.
- Optical Rotation: [α]₂₀ᴅ ≈ +15° to +20° (in ethanol), typical for R-configured arylpropanols.
Properties
CAS No. |
126624-06-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
(1R)-1-(2-methylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3/t10-/m1/s1 |
InChI Key |
BYEMOPAVGULHAT-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=CC=C1C)O |
Isomeric SMILES |
CC[C@H](C1=CC=CC=C1C)O |
Canonical SMILES |
CCC(C1=CC=CC=C1C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methylphenyl)-1-propanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, ®-1-(2-Methylphenyl)-1-propanone, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-Methylphenyl)-1-propanol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in basic conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: ®-1-(2-Methylphenyl)-1-propanone or ®-1-(2-Methylphenyl)-1-propanoic acid.
Reduction: Hydrocarbons such as ®-1-(2-Methylphenyl)-propane.
Substitution: ®-1-(2-Methylphenyl)-1-chloropropane.
Scientific Research Applications
®-1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-1-(2-Methylphenyl)-1-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl group can engage in hydrophobic interactions with other molecules, affecting the compound’s overall bioactivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the unique attributes of (1R)-1-(2-methylphenyl)propan-1-ol, we compare it with three structurally related compounds from pharmaceutical impurity standards ().
Impurity F (EP): (2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol
CAS: 7695-63-8 | Molecular Formula: C₁₂H₁₉NO₂ Key Differences:
- Functional Groups: Contains an isopropylamino group (basic) and a phenoxy ether, unlike the neutral alcohol and methylphenyl group in the target compound.
- Chirality : Racemic (RS) configuration vs. enantiomerically pure (R).
- Solubility: Higher water solubility (~5 g/L) due to the amino group’s polarity.
- Applications: Impurity in β-blocker syntheses (e.g., propranolol).
Impurity G (EP): 2-(4-Hydroxyphenyl)ethanol
CAS : 501-94-0 | Molecular Formula : C₈H₁₀O₂
Key Differences :
- Structure: Aromatic diol with a hydroxyphenyl group vs. monohydric alcohol.
- Hydrophilicity : Significantly higher solubility (~50 g/L) due to two hydroxyl groups.
- Reactivity : Prone to oxidation at the benzylic alcohol position.
Impurity H (EP): (2RS)-1-[4-(2-Hydroxyethyl)-phenoxy]-3-[(1-methylethyl)amino]propan-2-ol
CAS: 62572-94-5 | Molecular Formula: C₁₄H₂₂NO₃ Key Differences:
- Substituents: Combines hydroxyethyl, phenoxy, and isopropylamino groups.
- Molecular Weight : 260.33 g/mol (vs. 150.22 g/mol for the target).
- Bioactivity: Likely exhibits adrenergic receptor interactions due to the amino-ether motif.
Comparative Data Table
| Property | This compound | Impurity F | Impurity G | Impurity H |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₄O | C₁₂H₁₉NO₂ | C₈H₁₀O₂ | C₁₄H₂₂NO₃ |
| Molecular Weight (g/mol) | 150.22 | 223.28 | 150.17 | 260.33 |
| Solubility in Water | ~0.1 g/L | ~5 g/L | ~50 g/L | ~3 g/L |
| Chirality | R-enantiomer | Racemic | Achiral | Racemic |
| Key Functional Groups | Secondary alcohol, 2-methylphenyl | Amino, phenoxy | Diol, hydroxyphenyl | Amino, phenoxy, hydroxyethyl |
Research Findings and Implications
- Stereochemical Impact : The R-configuration of this compound enhances its utility in asymmetric synthesis, whereas racemic impurities (e.g., Impurities F and H) lack enantioselectivity.
- Thermal Stability: The absence of amino or ether groups in the target compound reduces its susceptibility to thermal degradation compared to Impurities F and H.
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